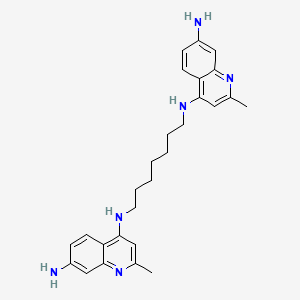![molecular formula C11H9NO5S B14433209 Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate CAS No. 77375-87-2](/img/structure/B14433209.png)
Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate is a chemical compound with a complex structure that includes both an allyl group and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate typically involves the reaction of 2-[(oxomethylidene)sulfamoyl]benzoic acid with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as toluene or dichloromethane. The product is then purified by recrystallization from a suitable solvent, such as ethyl acetate-hexane mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and purification methods would be scaled up for industrial synthesis, with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-en-1-yl 2-oxo-2H-1-benzopyran-3-carboxylate: Similar structure but with a benzopyran ring instead of a benzoate ester.
N-(Prop-2-en-1-yl)acetamide: Contains an allyl group but differs in the functional groups attached to the benzene ring.
Uniqueness
Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate is unique due to its combination of an allyl group and a benzoate ester, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
| 77375-87-2 | |
Fórmula molecular |
C11H9NO5S |
Peso molecular |
267.26 g/mol |
Nombre IUPAC |
prop-2-enyl 2-isocyanatosulfonylbenzoate |
InChI |
InChI=1S/C11H9NO5S/c1-2-7-17-11(14)9-5-3-4-6-10(9)18(15,16)12-8-13/h2-6H,1,7H2 |
Clave InChI |
KNLLTGWFPYEUSG-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=CC=CC=C1S(=O)(=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)

![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)

